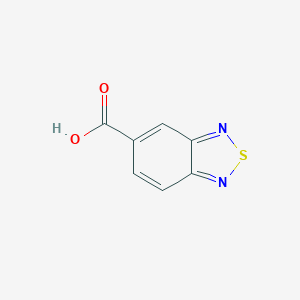

2,1,3-Benzothiadiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXJZVGBCACMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345128 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-98-4 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Glycogen Synthase Kinase-3 (GSK-3) Inhibitor SB 216763

Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. The content is for informational purposes only and does not constitute medical advice. The user-provided CAS number 16405-98-4 corresponds to 2,1,3-Benzothiadiazole-5-carboxylic acid, a compound for which extensive biological data of the nature requested is not publicly available. The following guide is based on data for SB 216763 (CAS Number: 280744-09-4), a well-characterized GSK-3 inhibitor, which aligns with the detailed requirements of the user's request.

Introduction

SB 216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] As an ATP-competitive inhibitor, it targets both GSK-3α and GSK-3β isoforms with high affinity.[1][3] GSK-3 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. Consequently, SB 216763 serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of GSK-3 and for exploring its therapeutic potential as a drug target.

Chemical and Physical Properties

SB 216763, with the formal name 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a maleimide derivative.[4][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 280744-09-4 | [1][2][4][5][6] |

| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | 371.22 g/mol | [2][4] |

| Appearance | Crystalline solid | [7] |

| Solubility | Soluble in DMSO (up to 100 mM) | [2][4] |

| Insoluble in water and ethanol | [1] | |

| Storage | Store at room temperature or -20°C, desiccated | [4] |

Biological Activity and Mechanism of Action

SB 216763 is a highly potent inhibitor of GSK-3, demonstrating similar efficacy against both GSK-3α and GSK-3β isoforms.[1][2] It exerts its inhibitory effect by competing with ATP for the kinase's ATP-binding site.[3] The compound exhibits high selectivity for GSK-3, with minimal activity against a panel of 24 other protein kinases at concentrations where GSK-3 is significantly inhibited.[1][2][4]

The primary mechanism of action of SB 216763 is the inhibition of GSK-3's kinase activity, which leads to the modulation of downstream signaling pathways. A key pathway affected is the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is a component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8][9][10] By inhibiting GSK-3, SB 216763 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[4][9] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and differentiation.[10]

Quantitative Biological Data

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (GSK-3α) | 34.3 nM | Human GSK-3α | [1] |

| IC₅₀ (GSK-3β) | Similar to GSK-3α | Human GSK-3β | [1] |

| EC₅₀ (Glycogen Synthesis) | 3.6 µM | Chang human liver cells | [5] |

| EC₅₀ (GSK-3β inhibition) | 0.2 µM | HEK293 cells | [1] |

| Maximal Neuroprotection | 3 µM | Cerebellar granule neurons | [1] |

Experimental Protocols

GSK-3 Kinase Activity Assay

This protocol describes an in vitro assay to measure the kinase activity of GSK-3α and the inhibitory effect of SB 216763.[1]

Materials:

-

Recombinant human GSK-3α

-

SB 216763

-

GS-2 peptide substrate (a peptide corresponding to a GSK-3 phosphorylation site on glycogen synthase)

-

[γ-³³P]ATP

-

Assay Buffer: 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20

-

Stop Solution: 2.5% (v/v) H₃PO₄ containing 21 mM ATP

-

P30 phosphocellulose mats

-

Wash Buffer: 0.5% (v/v) H₃PO₄

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the final concentrations of assay components: 1 nM human GSK-3α, 50 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20, 10% (v/v) DMSO, and 28 µM GS-2 peptide substrate.

-

Add various concentrations of SB 216763 to the reaction mixture to determine its inhibitory effect.

-

Initiate the kinase reaction by adding 0.34 µCi of [γ-³³P]ATP. The final total ATP concentration should be 10 µM.

-

Incubate the reaction mixture for 30 minutes at room temperature.

-

Stop the reaction by adding one-third of the assay volume of the stop solution.

-

Spot the samples onto P30 phosphocellulose mats.

-

Wash the mats six times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Seal the filter mats in sample bags containing scintillation fluid.

-

Determine the incorporation of ³³P into the GS-2 peptide substrate by counting the mats in a scintillation counter.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by SB 216763.

GSK-3 Kinase Inhibition Assay Workflow

The diagram below outlines the experimental workflow for determining the inhibitory activity of SB 216763 on GSK-3.

Spectroscopic and Toxicological Data

Applications in Research

SB 216763 is a widely used tool in various research areas due to its specific inhibition of GSK-3.

-

Neuroscience: It has been shown to be neuroprotective in various models of neuronal cell death.[1][5] It is used to study the role of GSK-3 in neurodegenerative diseases such as Alzheimer's disease, where GSK-3 is implicated in the hyperphosphorylation of tau protein.

-

Stem Cell Biology: SB 216763 has been demonstrated to promote the maintenance of pluripotency in mouse embryonic stem cells.[6][11]

-

Cancer Research: The role of GSK-3 in cancer is complex and context-dependent. SB 216763 is utilized to investigate the effects of GSK-3 inhibition on cancer cell proliferation, survival, and differentiation.[9]

-

Metabolic Disorders: By stimulating glycogen synthesis, SB 216763 is a valuable compound for studying the regulation of glucose metabolism and the potential of GSK-3 inhibitors in the treatment of diabetes.[2][4][5]

Conclusion

SB 216763 is a potent and selective inhibitor of GSK-3 that has proven to be an invaluable research tool. Its ability to modulate key signaling pathways, particularly the Wnt/β-catenin pathway, has facilitated a deeper understanding of the multifaceted roles of GSK-3 in health and disease. Further research, including detailed preclinical and clinical studies, will be necessary to fully elucidate its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]

- 4. SB216763 | Cell Signaling Technology [cellsignal.com]

- 5. caymanchem.com [caymanchem.com]

- 6. stemcell.com [stemcell.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

2,1,3-Benzothiadiazole-5-carboxylic acid molecular structure and IUPAC name

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its molecular structure, IUPAC name, physicochemical properties, and general experimental approaches for its synthesis and characterization.

Molecular Structure and IUPAC Name

This compound is a derivative of benzothiadiazole, a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a thiadiazole ring.[1] The carboxylic acid group is substituted at the 5-position of the benzothiadiazole ring system.

IUPAC Name: this compound.[2][3]

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂S | [2][3] |

| Molecular Weight | 180.19 g/mol | [2] |

| CAS Number | 16405-98-4 | [2][3] |

| Appearance | White to cream to pale brown powder or crystalline powder | [3] |

| Melting Point | 226.5-232.5 °C | [3] |

| InChI Key | YHMXJZVGBCACMT-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC2=NSN=C2C=C1C(=O)O | [2] |

Experimental Protocols

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a functionalized benzothiadiazole derivative like this compound.

General Synthesis Approach

A plausible synthetic route would involve the preparation of a substituted o-phenylenediamine precursor already containing a group that can be converted to a carboxylic acid. This precursor would then be reacted with thionyl chloride to form the benzothiadiazole ring. Alternatively, the parent 2,1,3-benzothiadiazole could be synthesized first, followed by functionalization at the 5-position.[5]

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the arrangement of protons and carbon atoms in the molecule. The aromatic protons of the benzothiadiazole ring are expected to appear in the downfield region of the ¹H NMR spectrum.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups, particularly the strong carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.

-

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications and Research Interest

2,1,3-Benzothiadiazole and its derivatives are of significant interest due to their unique electronic and photophysical properties.[7] They are electron-withdrawing in nature and have been extensively used as building blocks in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[4][8][9] The carboxylic acid functionality in this compound provides a versatile handle for further chemical modifications, allowing for its incorporation into larger molecular architectures and the fine-tuning of its properties for specific applications in materials science and medicinal chemistry.

References

- 1. Benzothiadiazoles | Fisher Scientific [fishersci.com]

- 2. This compound | C7H4N2O2S | CID 602011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H33095.MD [thermofisher.com]

- 4. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-5-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,1,3-Benzothiadiazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, general trends for related compounds, and a detailed experimental protocol for determining solubility.

Introduction to this compound

2,1,3-Benzothiadiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. They are recognized for their diverse biological activities and unique photophysical properties, which make them valuable scaffolds in the design of novel therapeutic agents and functional materials. The carboxylic acid moiety at the 5-position of the benzothiadiazole ring introduces a polar functional group that influences the molecule's overall physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in drug discovery, particularly for formulation development, and in materials science for solution-phase processing and characterization.

Qualitative Solubility Profile

Based on the solubility of structurally related compounds, a qualitative assessment of the solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are expected trends and should be confirmed by experimental determination. For instance, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide are described as being soluble in DMSO at room temperature.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good . DMSO is generally an excellent solvent for a wide range of organic compounds, including those with carboxylic acid functional groups. |

| Dimethylformamide (DMF) | Good . Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic molecules. | |

| Acetonitrile (ACN) | Moderate . Acetonitrile is a less polar solvent than DMSO and DMF, and may exhibit moderate solubility for this compound. | |

| Polar Protic | Methanol (MeOH) | Moderate to Low . The presence of the carboxylic acid may allow for some interaction with protic solvents, but the overall non-polar character of the benzothiadiazole ring may limit solubility. |

| Ethanol (EtOH) | Moderate to Low . Similar to methanol, ethanol's ability to dissolve the compound will depend on the balance between the polar carboxylic acid and the non-polar aromatic system. | |

| Non-Polar | Dichloromethane (DCM) | Low to Insoluble . The high polarity of the carboxylic acid group is likely to make the compound poorly soluble in non-polar solvents. |

| Toluene | Low to Insoluble . Similar to DCM, toluene is a non-polar solvent and is not expected to be a good solvent for this compound. | |

| Hexanes | Insoluble . As a highly non-polar solvent, hexanes are unlikely to dissolve the compound to any significant extent. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method is reliable and allows for the determination of a compound's intrinsic solubility in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is good practice to take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Application in Experimental Workflows: Fluorescent Probes

2,1,3-Benzothiadiazole derivatives are widely utilized as core structures in the development of fluorescent probes for the detection of various analytes, including metal ions and biological molecules.[3][4] The general principle involves the interaction of the analyte with the benzothiadiazole-based probe, which leads to a change in the probe's fluorescence properties (e.g., intensity, wavelength). The carboxylic acid group on this compound can act as a binding site for certain analytes.

The logical relationship in this experimental workflow can be visualized as follows:

In this workflow, the solubility of the benzothiadiazole probe in the experimental medium (often a buffered aqueous solution with a co-solvent like DMSO) is crucial for ensuring that the probe is available to interact with the analyte and that the system remains homogeneous.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be fully documented in the literature, a qualitative understanding based on its structural features and the properties of related compounds suggests good solubility in polar aprotic solvents like DMSO and DMF, with decreasing solubility in less polar and non-polar solvents. For researchers requiring precise solubility values, the detailed shake-flask method provided in this guide serves as a robust protocol for experimental determination. The significant role of benzothiadiazole derivatives in the development of fluorescent probes highlights one of the many applications where understanding the solubility of these compounds is paramount for successful experimental design and data interpretation.

References

A Technical Guide to Theoretical and Computational Studies of Benzothiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry.[1] Its electron-deficient nature, high photostability, and versatile structure make it a subject of intense theoretical and computational investigation.[1][2] This guide provides an in-depth overview of the computational methodologies and experimental validations used to explore the multifaceted applications of BTD derivatives, from organic electronics to targeted drug design.

Core Theoretical and Computational Methodologies

The exploration of benzothiadiazole derivatives heavily relies on a suite of computational techniques to predict and rationalize their electronic, photophysical, and biological properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT and its excited-state counterpart, TD-DFT, are the primary tools for investigating the optoelectronic properties of BTD compounds.[3][4] These methods provide insights into molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and electronic absorption and emission spectra.[3][4]

Experimental Protocol: DFT and TD-DFT Calculations

-

Molecular Geometry Optimization:

-

The initial structure of the benzothiadiazole derivative is built using molecular modeling software.

-

Geometry optimization is performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or cc-pVDZ, to find the lowest energy conformation.[4][5]

-

Frequency calculations are then carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[6]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.

-

The energy gap (Eg) between the HOMO and LUMO is determined, which is a key indicator of the material's electronic properties and reactivity.[7]

-

-

Simulation of Electronic Spectra (TD-DFT):

-

TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths.[5]

-

These calculations predict the maximum absorption wavelengths (λmax) of the UV-Vis spectrum.[5]

-

To simulate emission spectra, the geometry of the first excited state (S1) is optimized, followed by a TD-DFT calculation to determine the emission energy.[4]

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of benzothiadiazole research, it is instrumental in drug discovery for predicting the binding affinity and interaction of BTD derivatives with biological targets like enzymes and receptors.[9][10]

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[10]

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added to the protein structure.

-

-

Preparation of the Ligand:

-

The 3D structure of the benzothiadiazole derivative is generated and optimized to its lowest energy conformation.

-

-

Docking Simulation:

-

Analysis of Results:

-

The docking results are analyzed based on the predicted binding energy (lower values indicate stronger binding) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[13]

-

Data Presentation: Quantitative Insights into Benzothiadiazole Derivatives

The following tables summarize key quantitative data from theoretical and experimental studies, providing a comparative overview of the properties of various benzothiadiazole compounds.

Table 1: Calculated Electronic Properties of Benzothiadiazole Derivatives

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Focus | Reference |

| 2a | -5.12 | -3.11 | 2.01 | Organic Electronics | [5] |

| 2b | -5.24 | -2.96 | 2.28 | Organic Electronics | [5] |

| 2c | -4.78 | -3.03 | 1.75 | Organic Electronics | [5] |

| 2d | -5.12 | -2.74 | 2.38 | Organic Electronics | [5] |

| PTBTT | -5.68 | -3.91 | 1.77 | Organic Electronics | [14] |

| PHTBTHT | -5.71 | -3.72 | 1.99 | Organic Electronics | [14] |

| PFBTF | -5.61 | -4.04 | 1.57 | Organic Electronics | [14] |

| PTTBTTT | -5.51 | -3.71 | 1.80 | Organic Electronics | [14] |

Table 2: Experimental Photophysical Data of 4-N-Substituted Benzothiadiazoles

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| 4-amino-BTD | Toluene | 430 | 542 | 0.61 | [2] |

| 4-amino-BTD | Dichloromethane | 440 | 575 | 0.38 | [2] |

| 4-amino-BTD | Methanol | 438 | 612 | 0.04 | [2] |

| 4-(dimethylamino)-BTD | Toluene | 458 | 563 | 0.44 | [2] |

| 4-(dimethylamino)-BTD | Dichloromethane | 465 | 592 | 0.25 | [2] |

| 4-(dimethylamino)-BTD | Methanol | 464 | 636 | 0.01 | [2] |

| 4-(phenylamino)-BTD | Toluene | 445 | 551 | 0.55 | [2] |

| 4-(phenylamino)-BTD | Dichloromethane | 453 | 580 | 0.35 | [2] |

| 4-(phenylamino)-BTD | Methanol | 452 | 622 | 0.02 | [2] |

Table 3: Molecular Docking and In Vitro Activity of Benzothiazole Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | IC50 (µg/mL) | Application Focus | Reference |

| 16a | DHPS | - | 11.17 | Antimicrobial | [9] |

| 16b | DHPS | - | 7.85 | Antimicrobial | [9] |

| 16c | DHPS | - | 11.03 | Antimicrobial | [9] |

| A1 | GABA-AT | -5.9 | - | Anticonvulsant | [13] |

| A9 | GABA-AT | -6.1 | - | Anticonvulsant | [13] |

| A14 | GABA-AT | -6.6 | - | Anticonvulsant | [13] |

Visualizations: Workflows and Signaling Pathways

Visual representations of computational workflows and biological signaling pathways are crucial for understanding the complex processes involved in benzothiadiazole research.

Caption: Computational workflow for the design and analysis of benzothiadiazole derivatives.

Caption: Benzothiadiazole-induced Systemic Acquired Resistance (SAR) pathway in plants.[15]

Conclusion

Theoretical and computational studies are indispensable for the rational design and development of novel benzothiadiazole-based materials and therapeutics. The integration of DFT, TD-DFT, and molecular docking provides a powerful framework for predicting molecular properties and guiding experimental efforts. This technical guide offers a foundational understanding of these methodologies, complemented by quantitative data and visual workflows, to support researchers in advancing the field of benzothiadiazole chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic properties of 2,1,3-benzothiadiazole for organic electronics

An In-depth Technical Guide to the Electronic Properties of 2,1,3-Benzothiadiazole for Organic Electronics

Introduction

2,1,3-Benzothiadiazole (BTD) has established itself as a fundamental electron-accepting building block in the design of high-performance organic semiconductors.[1][2] Its inherent electron-deficient nature, arising from the fused thiadiazole ring, makes it an excellent component for creating donor-acceptor (D-A) type copolymers and small molecules.[3][4] This D-A architecture is a cornerstone of modern organic electronics, enabling the precise tuning of frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][5] By strategically modifying the BTD core and copolymerizing it with various electron-donating units, researchers can engineer materials with tailored bandgaps, absorption profiles, and charge transport characteristics for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[2][3][6]

The versatility of BTD stems from the ease with which its electronic properties can be modulated.[7] Introducing electron-withdrawing or electron-donating groups to the 5 and 6 positions, or extending its π-conjugated system, provides a powerful toolkit for manipulating the material's performance in devices.[1][8] This guide provides a detailed overview of the core electronic properties of BTD-based materials, experimental methodologies for their characterization, and the structure-property relationships that govern their function in organic electronic devices.

Core Electronic Properties and Functionalization

The strong electron-withdrawing ability of the BTD unit profoundly influences the electronic structure of the resulting materials.[3] In a D-A polymer, the HOMO is typically localized on the electron-rich donor unit, while the LUMO is localized on the electron-deficient BTD acceptor unit.[9][10] This spatial separation facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process in organic photovoltaics.[11]

The key strategy for optimizing BTD-based materials is chemical functionalization. Attaching potent electron-withdrawing groups (EWGs) such as fluorine (–F), cyano (–CN), or nitro (–NO₂) to the BTD backbone is a common and effective approach.[1][12][13]

-

Fluorination: Introducing fluorine atoms is particularly effective. It lowers both HOMO and LUMO energy levels, which can improve air stability (by making oxidation more difficult) and enhance open-circuit voltage (Voc) in solar cells.[14][15][16] Fluorination can also promote backbone planarity and intermolecular packing, leading to improved charge carrier mobility.[12][14]

-

Cyanation: Cyano groups are even stronger electron acceptors than fluorine.[12] Their incorporation significantly lowers the LUMO level, which is beneficial for promoting n-type (electron) transport.[12][17] However, the larger size of cyano groups compared to fluorine can sometimes introduce steric hindrance, potentially disrupting backbone planarity.[12]

-

π-Extension: Fusing additional aromatic or heterocyclic rings to the BTD core, creating structures like benzo[1,2-c:4,5-c']bis[6][9][18]thiadiazole (BBT) or naphtho[1,2-c:5,6-c′]bis[6][9][12]thiadiazole (NTz), creates more electron-deficient acceptors.[17] This strategy enhances planarity and can lead to materials with exceptionally high charge carrier mobilities.[17]

Data Presentation

The following tables summarize the electronic properties and device performance of representative BTD-based small molecules and polymers.

Table 1: Electronic Properties of Selected BTD Derivatives

| Derivative/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference |

| P1 (BTZI-TRTOR) | -5.01 | -3.96 | 1.05 | [19] |

| P2 (BTZI-BTOR) | -5.20 | -4.15 | 1.05 | [19] |

| P3 (BTZI-BTzOR) | -5.20 | -4.28 | 0.92 | [19] |

| 2a (Selenophene-BTD) | -5.60 (calc.) | -3.22 (calc.) | 2.38 | [9] |

| 2b (Pyridine-BTD) | -5.76 (calc.) | -3.38 (calc.) | 2.38 | [9] |

| 2c (EDOT-BTD) | -5.24 (calc.) | -3.49 (calc.) | 1.75 | [9] |

| 2d (Bithiophene-BTD) | -5.86 (calc.) | -3.53 (calc.) | 2.33 | [9] |

Table 2: Performance of BTD-based Polymers in Organic Field-Effect Transistors (OFETs)

| Polymer Name | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |

| PCDTT-DFBT | 0.38 | 0.17 | [12] |

| PCDTT-DCNBT | - | 0.031 | [13] |

| PCDTT-FCNBT | - | 0.4 | [13] |

| PCDTT-NO₂FBT | - | 0.024 | [13] |

| PBBT-R-DPP | 1.17 | 1.32 | [17] |

| PBBT-TT | >1.0 | 0.7 | [17] |

| PBBTQT | up to 2.5 | - | [17] |

Experimental Protocols

The characterization of BTD-based materials involves a suite of standard techniques in materials science.

Synthesis: Cross-Coupling Reactions

The construction of BTD-based D-A polymers and small molecules predominantly relies on palladium-catalyzed cross-coupling reactions. 4,7-dibromo-2,1,3-benzothiadiazole is a common precursor.[1][2]

-

Suzuki Coupling:

-

Reactants: In an inert atmosphere, combine the brominated BTD derivative, a desired boronic acid or boronic ester co-monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[1]

-

Solvent: Use a suitable solvent system, such as a mixture of toluene and water.[1]

-

Degassing: Thoroughly degas the mixture with an inert gas (e.g., Argon) to remove oxygen, which can deactivate the catalyst.[1]

-

Reaction: Heat the mixture under reflux for a specified duration (e.g., 24-48 hours), monitoring progress with techniques like thin-layer chromatography (TLC).[20]

-

Purification: After completion, the resulting polymer or molecule is purified, often through precipitation and column chromatography.[1][9]

-

-

Stille Coupling:

-

Reactants: In an inert atmosphere, dissolve the brominated BTD derivative and a desired organotin co-monomer (e.g., a distannylated donor unit) in an anhydrous solvent like toluene.[1]

-

Catalyst: Add a palladium catalyst, for instance, Pd(PPh₃)₄.[1]

-

Reaction: Heat the mixture to reflux and stir for the required reaction time.[1]

-

Workup: Upon completion, cool the mixture, remove the solvent, and purify the product to remove tin byproducts and catalyst residues.[1]

-

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is used to determine the HOMO and LUMO energy levels of the materials.[21]

-

Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: The material is coated as a thin film onto the working electrode. The measurement is conducted in a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Measurement: The potential is swept, and the current response is measured. The onset potentials of the first oxidation (E_ox) and first reduction (E_red) are determined.

-

Calculation: The HOMO and LUMO levels are estimated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following empirical equations:

-

HOMO (eV) = -e [E_ox vs Fc/Fc⁺ + 4.8]

-

LUMO (eV) = -e [E_red vs Fc/Fc⁺ + 4.8]

-

Optical Characterization: UV-Vis Spectroscopy

This technique is used to determine the optical bandgap (E_g^opt).

-

Sample Preparation: The material is prepared as a dilute solution in a suitable solvent (e.g., chloroform) or as a thin solid film spin-coated onto a transparent substrate (e.g., quartz).

-

Measurement: The absorption spectrum is recorded.

-

Calculation: The optical bandgap is estimated from the onset of the lowest energy absorption peak (λ_onset) using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

Visualizations

Caption: A simplified representation of a Donor-Acceptor polymer featuring a 2,1,3-benzothiadiazole (BTD) unit.

Caption: A typical workflow for fabricating and testing a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

Caption: A simplified energy level diagram for a bulk heterojunction organic solar cell using a BTD-based donor material.

References

- 1. benchchem.com [benchchem.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. heeneygroup.com [heeneygroup.com]

- 14. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. open.metu.edu.tr [open.metu.edu.tr]

An In-depth Technical Guide to Benzothiadiazole-Based Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiadiazole (BTZ) and its derivatives have emerged as crucial building blocks in the field of organic electronics.[1] The BTZ core is an electron-deficient aromatic unit, which, when incorporated into conjugated polymers and small molecules, significantly influences their electronic and optical properties.[2][3] This inherent electron-withdrawing nature makes BTZ an excellent acceptor moiety in donor-acceptor (D-A) architectures, a fundamental design concept for tuning the properties of organic semiconductors.[4][5] By pairing BTZ with various electron-donating units, researchers can effectively tailor the frontier molecular orbital energy levels (HOMO and LUMO), leading to materials with narrow bandgaps, broad absorption spectra, and enhanced charge transport characteristics.[2][5][6] These tunable properties have led to the successful application of BTZ-based materials in a wide range of organic electronic devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2][7] In OSCs, BTZ-based polymers have achieved power conversion efficiencies (PCEs) exceeding 18%.[2][8] In OFETs, they have demonstrated high charge carrier mobilities, and in OLEDs, they have been utilized as efficient emitters.[4][9][10] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of benzothiadiazole-based organic semiconductors, complete with detailed experimental protocols and performance data.

Core Concepts: The Donor-Acceptor Architecture

The efficacy of benzothiadiazole in organic semiconductors stems from its role in the donor-acceptor (D-A) paradigm. This concept is central to the design of high-performance organic electronic materials.

Data Presentation: Performance Metrics

The performance of benzothiadiazole-based organic semiconductors is highly dependent on their molecular structure and the device architecture in which they are employed. The following tables summarize key performance metrics for representative BTZ-based materials in organic solar cells, organic field-effect transistors, and organic light-emitting diodes.

Table 1: Performance of Benzothiadiazole-Based Organic Solar Cells

| Polymer/Small Molecule | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF |

| PCDTBT | PC71BM | 6.0 - 7.2 | ~0.90 | - | - |

| PBnDT-DTffBT | - | 7.2 | 0.91 | - | - |

| PBDTSF-FBT | - | 11.66 | - | - | - |

| PBDT2FBT-Ph-F | PC71BM | 9.02 | - | - | - |

| CS01 | PC71BM | 4.80 | - | - | - |

| CS03 | PC71BM | 5.12 | - | - | - |

Table 2: Performance of Benzothiadiazole-Based Organic Field-Effect Transistors

| Polymer/Small Molecule | Deposition Method | Hole Mobility (μh) (cm2 V-1 s-1) | Electron Mobility (μe) (cm2 V-1 s-1) | On/Off Ratio (Ion/Ioff) |

| PCDTT-BT | Solution-processed | Up to 0.67 | - | > 105 |

| DH-BTZ-4T | Vacuum-deposited | 0.17 | - | 1 x 105 |

| DH-BTZ-4T | Solution-processed | 6.0 x 10-3 | - | - |

| TT-BT copolymer (nonyl side chain) | - | 0.1 | - | 3.5 x 103 |

| PT-BTD | - | 0.10 | 0.07 | >107 |

| PCDTT-DFBT | - | 0.38 | 0.17 | - |

| PCDTT-FCNBT | - | - | 0.4 | 104 |

| PCDTT-DCNBT | - | - | 0.031 | 5 x 102 |

| PCDTT-NO2FBT | - | - | 0.024 | 104 |

| CP3 | - | 0.67 | - | - |

Table 3: Performance of Benzothiadiazole-Based Organic Light-Emitting Diodes

| Emitter | Device Type | EQEmax (%) |

| TPA-BT-PBI | Doped | 7.78 |

| TPA-BT-IM | Doped | 9.41 |

| TPA-BT-PBI | Non-doped | 2.78 |

| TPA-BT-IM | Non-doped | 5.11 |

| Methyl-substituted BTD dyes | Multilayered | up to 4.6 |

| TBAN | Non-doped | 5.7 |

| BT-F32 | - | 1.9 |

| BT-F42 | - | 2.3 |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the advancement of organic semiconductor research. This section provides protocols for the synthesis of a representative BTZ-based polymer, PCDTBT, and the fabrication of a standard organic solar cell.

Synthesis of PCDTBT: A Representative Benzothiadiazole-Based Polymer

The synthesis of Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) is typically achieved via a Suzuki or Stille coupling reaction. The following is a generalized workflow for its synthesis.

Protocol 1: Synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][2][11][12]thiadiazole (A Key BTZ Monomer)

-

Reaction Setup: In a nitrogen-purged flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole and 2-(tributylstannyl)thiophene in a suitable solvent such as toluene.

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh3)4.

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the crude product.

-

Purification: Filter the solid and purify by column chromatography using a suitable eluent like hexane/chloroform to yield the desired product.

Protocol 2: Stille Polycondensation for PCDTBT

-

Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 4,7-bis(5-bromothiophen-2-yl)benzo[c][2][11][12]thiadiazole in an anhydrous, degassed solvent like toluene.

-

Catalyst and Ligand Addition: Add a palladium catalyst such as Pd2(dba)3 and a phosphine ligand like P(o-tol)3.

-

Base Addition: Add an aqueous solution of a base, for instance, 2M Na2CO3.

-

Polymerization: Heat the mixture to reflux (around 90-100 °C) and stir vigorously under an inert atmosphere for 24-72 hours.

-

End-capping: To control the molecular weight and terminate the polymer chains, add a monofunctional reagent like bromobenzene and continue stirring for a few hours.

-

Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and low molecular weight oligomers.[13] The final polymer is obtained by precipitating the chloroform/chlorobenzene fraction in methanol.[13]

Fabrication of a PCDTBT:PC71BM Bulk Heterojunction Solar Cell

The following protocol outlines the fabrication of a standard inverted organic solar cell.

-

Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

-

Electron Transport Layer (ETL) Deposition: Spin-coat a layer of an electron-transporting material (e.g., a ZnO nanoparticle solution or PFN) onto the cleaned ITO substrate and anneal at the appropriate temperature.

-

Active Layer Preparation and Deposition: Prepare a solution of PCDTBT and PC71BM (typically in a 1:2 to 1:4 weight ratio) in a suitable solvent like chlorobenzene or o-dichlorobenzene.[13] Stir the solution at an elevated temperature (e.g., 60-80 °C) for several hours.[13] Spin-coat the active layer solution onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). Anneal the film at a specified temperature to optimize the morphology.

-

Hole Transport Layer (HTL) and Anode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of a hole-transporting material, such as molybdenum trioxide (MoO3), followed by a thicker layer of a metal electrode like silver (Ag) or aluminum (Al) through a shadow mask.

-

Device Characterization: Characterize the completed devices under simulated AM 1.5G illumination using a solar simulator to determine the PCE, Voc, Jsc, and FF.

Characterization Protocols

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

-

Sample Preparation: Prepare a solution of the BTZ-based material in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential. The onset oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[6]

Polymer Characterization

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the monomers and the final polymer.[3][15]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Evaluate the thermal stability and phase transitions of the materials.[14][16]

Conclusion

Benzothiadiazole-based organic semiconductors have proven to be a versatile and highly effective class of materials for a broad range of organic electronic applications. Their success lies in the tunability of their optoelectronic properties through the donor-acceptor design principle. By carefully selecting the donor units and modifying the BTZ core and its side chains, researchers can engineer materials with optimized energy levels, absorption profiles, and charge transport characteristics. The continued development of novel BTZ-based materials, coupled with advancements in device engineering and processing, holds great promise for the future of organic electronics, with the potential for even higher efficiencies, improved stability, and widespread commercialization.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of photovoltaic performance of organic solar cells using PCDTBT:PCBM and PTB7:PCBM active-layer materials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 4. Stability of organic solar cells with PCDTBT donor polymer: An interlaboratory study | Journal of Materials Research | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. helios.eie.gr [helios.eie.gr]

- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 10. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. Fabricating PCPDTBT/PC61BM organic solar cells using the PVD method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. Polymer Analysis (GPC, TGA, DSC) - Universität Ulm [uni-ulm.de]

The Benzothiadiazole Core: An In-depth Technical Guide to its Electron-Withdrawing Nature

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold has established itself as a cornerstone in the development of advanced organic materials and complex therapeutic agents. Its inherent electron-deficient character, a consequence of the fusion of a benzene ring with an electron-withdrawing thiadiazole ring, makes it a privileged building block in materials science and medicinal chemistry.[1][2] This technical guide provides a comprehensive exploration of the electron-withdrawing properties of the benzothiadiazole core, detailing its impact on molecular electronics, experimental protocols for its characterization, and its role in modulating key biological signaling pathways.

The Electron-Withdrawing Nature and its Impact on Electronic Properties

The defining feature of the benzothiadiazole unit is its strong electron-accepting nature.[3] This property is crucial in the design of donor-acceptor (D-A) type conjugated molecules, where the BTD core effectively lowers the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This tuning of electronic properties is fundamental to the performance of organic electronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[4][6]

The electron-withdrawing strength of the BTD core can be further modulated by the introduction of various electron-withdrawing groups (EWGs) onto the benzene ring.[4][5] Common substituents include fluorine (-F), cyano (-CN), and nitro (-NO2) groups. Fluorination is a widely employed strategy that can effectively lower both HOMO and LUMO energy levels, leading to improved air stability and enhanced intermolecular interactions.[4] Cyanation generally results in a more significant lowering of the LUMO level compared to fluorination, which is particularly beneficial for developing n-type semiconductor materials.[4]

Quantitative Data on Benzothiadiazole Derivatives

The following table summarizes the electronic properties of various benzothiadiazole derivatives, illustrating the impact of different substituents on their HOMO and LUMO energy levels and the resulting bandgap.

| Compound/Polymer Type | Electron-Withdrawing Group (EWG) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Area | Reference |

| Unsubstituted BTD Derivative | None | -5.59 | -1.95 | 3.64 | Organic Semiconductor | [5] |

| Fluorinated BTD Polymer (PBDT-DFBSe) | Fluorine | - | - | 1.60 | Organic Photovoltaics | [4] |

| Cyanated BTD Polymer (IDT-based) | Cyano | -5.8 | -3.9 | 1.9 | Organic Field-Effect Transistor (n-type) | [4] |

| Nitrated BTD Derivative | Nitro | -6.18 | -3.35 | 2.83 | Organic Semiconductor | [5] |

| Dithienylbenzothiadiazole (DTB) | Thienyl (donor) | -5.4 to -5.3 | - | 2.4-2.7 | Organic Electronics | [7] |

| Borylated BTD Derivative | Boryl | Minimally Changed | Significantly Reduced | Tunable | Organic Electronics | [8][9] |

Note: The presented values are extracted from various research articles and the molecular backbones of the compounds may differ, which also influences the electronic properties. Direct comparison should be made with caution, considering the entire molecular structure and the experimental or computational conditions.

Synthesis and Characterization: Experimental Protocols

The synthesis of functionalized benzothiadiazole derivatives often begins with the preparation of a key intermediate, 4,7-dibromo-2,1,3-benzothiadiazole, which can then be subjected to various cross-coupling reactions to introduce desired functionalities.

Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol outlines a common method for the bromination of 2,1,3-benzothiadiazole.

Materials:

-

2,1,3-benzothiadiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-bromosuccinimide (NBS)

-

Deionized Water

-

Methanol

-

n-Hexane

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (e.g., 200 mL).[10]

-

Heat the mixture to 60°C.[10]

-

Add N-bromosuccinimide (e.g., 18.71 g, 105 mmol) in three portions with stirring over a period of 12 hours.[10]

-

After the reaction is complete, pour the mixture into ice water (e.g., 900 mL).[10]

-

Filter the resulting precipitate and wash it sequentially with deionized water, methanol, and n-hexane.[10]

-

Repeat the washing process three times.[10]

-

Dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[10]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a crucial technique for determining the HOMO and LUMO energy levels of benzothiadiazole derivatives.

Equipment and Materials:

-

Potentiostat

-

Three-electrode electrochemical cell[10]

-

Working Electrode: Glassy carbon electrode or Platinum wire[10]

-

Counter Electrode: Platinum wire[10]

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)[10]

-

Electrolyte Solution: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., Dichloromethane or Acetonitrile)

-

Analyte Solution: 1-5 mM solution of the benzothiadiazole derivative in the electrolyte solution[10]

-

Ferrocene (for internal calibration)

Procedure:

-

Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Fill the cell with the analyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Connect the electrodes to the potentiostat.[10]

-

Set the potential window to scan through the expected oxidation and reduction events of the compound.

-

Set the scan rate (e.g., 50-100 mV/s).[10]

-

Initiate the scan and record the voltammogram.

-

After the measurement, add a small amount of ferrocene to the solution and record a new voltammogram to use the Fc/Fc⁺ redox couple as an internal reference.

-

The onset oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the light absorption properties of benzothiadiazole derivatives, which is critical for applications in photovoltaics and as fluorescent probes.

Equipment and Materials:

-

UV-Vis Spectrophotometer (single or double beam)[11]

-

Quartz cuvettes (typically 1 cm path length)

-

Solvent (e.g., Dichloromethane, Chloroform, or Toluene)

-

Solution of the benzothiadiazole derivative of known concentration

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize (typically 15-20 minutes).[12]

-

Prepare a dilute solution of the benzothiadiazole derivative in a suitable solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.[13]

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 250-800 nm).[12]

-

Rinse the sample cuvette with a small amount of the analyte solution before filling it.

-

Fill the sample cuvette with the analyte solution and ensure there are no air bubbles.[13]

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.[13]

-

The wavelength of maximum absorbance (λmax) and the molar absorption coefficient can be determined from the spectrum.[11]

Role in Drug Discovery and Signaling Pathways

The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[14][15] Its electron-withdrawing nature and rigid structure facilitate interactions with biological targets such as enzymes and receptors.

Notably, benzothiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][14][16]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Certain benzothiazole derivatives have been shown to inhibit components of this pathway, leading to apoptosis in cancer cells.[1]

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small band gap D-π-A-π-D benzothiadiazole derivatives with low-lying HOMO levels as potential donors for applications in organic photovoltaics: a combined experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing electron affinity and tuning band gap in donor–acceptor organic semiconductors by benzothiadiazole directed C–H borylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. One moment, please... [ej-eng.org]

- 12. youtube.com [youtube.com]

- 13. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 14. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]

- 15. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Benzothiadiazole: A Technical Guide to its Historical Development in Materials Science

For Researchers, Scientists, and Drug Development Professionals

The journey of 2,1,3-benzothiadiazole (BT) from a heterocyclic curiosity to a cornerstone of modern materials science is a compelling narrative of molecular engineering and innovation. This in-depth technical guide charts the historical development of BT research, focusing on its pivotal role in the advancement of organic electronics. We will delve into the core attributes that make BT a remarkable building block, the evolution of its derivatives, and the key applications that have driven its widespread adoption. This guide provides a comprehensive overview, including detailed experimental protocols for seminal syntheses and device fabrications, alongside a quantitative analysis of performance milestones.

The Genesis of a Versatile Acceptor: Early Developments

Benzothiadiazole's story in materials science begins with the recognition of its inherent electron-deficient nature. This property, stemming from the electron-withdrawing thiadiazole ring fused to a benzene ring, made it an ideal candidate as an "acceptor" unit in donor-acceptor (D-A) conjugated polymers. The D-A architecture is a fundamental concept in the design of organic semiconductors, enabling the tuning of a material's optical and electronic properties. By pairing an electron-rich "donor" unit with an electron-poor "acceptor" like BT, researchers could effectively lower the polymer's bandgap, leading to enhanced absorption of light in the visible and near-infrared regions of the electromagnetic spectrum.[1][2]

The first significant D-A copolymer incorporating BT was synthesized in the 1990s.[3] This pioneering work laid the foundation for a new class of materials with tunable properties, opening the door for their application in organic electronic devices. An early example of a BT-based polymer, PTPTB, while exhibiting a low power conversion efficiency (PCE) of only 0.34% in an organic solar cell, demonstrated the potential of this new class of materials.[4]

The Era of Molecular Engineering: Fine-Tuning Properties

The true potential of benzothiadiazole was unlocked through systematic molecular engineering. Researchers began to explore how modifications to the BT core and the overall polymer structure could influence material performance. Key strategies that emerged during this period include:

-

Backbone Engineering: The choice of the donor co-monomer copolymerized with BT was found to have a profound impact on the resulting polymer's properties. A wide variety of donor units, such as fluorene, carbazole, and dithienosilole, were investigated, each imparting unique characteristics to the final material.[1][5]

-

Side-Chain Engineering: The attachment of alkyl side chains to the polymer backbone was crucial for improving solubility, a critical factor for solution-based processing of organic electronic devices. The length and branching of these side chains were found to influence not only solubility but also the thin-film morphology and, consequently, the device performance.[1]

-

Introduction of Heteroatoms: The strategic incorporation of heteroatoms, particularly fluorine, into the benzothiadiazole ring proved to be a game-changing development.[4][6]

The Fluorination Revolution: A Leap in Performance

The introduction of fluorine atoms to the benzothiadiazole core, creating fluorinated benzothiadiazole (FBT), marked a significant turning point in the field.[4][6] Fluorination has several beneficial effects:

-

Energy Level Tuning: Fluorine's high electronegativity lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. A lower HOMO level leads to a higher open-circuit voltage (Voc) in organic solar cells, a key parameter for device efficiency.[4][6]

-

Enhanced Intermolecular Interactions: Fluorination can promote stronger intermolecular interactions, leading to improved molecular packing and crystallinity in the solid state. This, in turn, enhances charge transport within the material.[4][6]

-

Improved Stability: Fluorinated polymers often exhibit greater stability against degradation, a crucial factor for the long-term performance of organic electronic devices.

The development of FBT-based polymers led to a dramatic increase in the power conversion efficiencies of organic solar cells, with values exceeding 18% in non-fullerene acceptor-based devices.[1][2]

Quantitative Performance Milestones

The progress in benzothiadiazole research is best illustrated by the steady improvement in the performance of devices incorporating these materials. The following tables summarize key performance metrics for BT-based materials in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Table 1: Performance of Benzothiadiazole-Based Polymers in Organic Solar Cells (OSCs)

| Polymer/Device Structure | Donor Unit | Acceptor Unit | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| PTPTB:PCBM[4] | Thiophene | Benzothiadiazole | 0.34 | - | - | - |

| PCDTBT:PC71BM[3] | Carbazole | Di-thienyl-benzothiadiazole | 6.1 | ~0.90 | - | - |

| PBDTSF-FBT based device[4] | Benzodithiophene | Fluorinated Benzothiadiazole | 11.66 | - | - | - |

| P2FBT-75:PC71BM | Benzodithiophene | Difluorinated Benzothiadiazole | 5.72 | - | - | - |

| Non-fullerene OSCs[2] | Various | Benzothiadiazole-based | >18 | - | - | - |

| All-polymer OSCs[2] | Benzothiadiazole-based | Benzothiadiazole-based | >14 | - | - | - |

Table 2: Performance of Benzothiadiazole-Based Materials in Organic Light-Emitting Diodes (OLEDs)

| Emitter | Host/Device Structure | Emission Color | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) |

| TBAN-based non-doped OLED[7][8] | TPA/BT/Anthracene | Orange | 5.7 | 74,820 | 12.1 |

| TBT-based non-doped OLED[8] | TPA/BT/Anthracene | Red | 4.5 | - | 7.3 |

| TBAT-based non-doped OLED[8] | TPA/BT/Anthracene | Orange-Red | 1.5 | - | 9.1 |

| TADF-sensitized fluorescent OLED[9] | π-extended Benzothiadiazole | - | 14.3 | - | - |

Table 3: Performance of Benzothiadiazole-Based Polymers in Organic Field-Effect Transistors (OFETs)

| Polymer | Donor Unit | Acceptor Unit | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |

| PCDTT-DFBT[10] | Cyclopenta[2,1-b:3,4-b']dithiophene | Difluoro-benzothiadiazole | 0.38 | 0.17 | - |

| PCDTT-FCNBT[10] | Cyclopenta[2,1-b:3,4-b']dithiophene | Fluoro-cyano-benzothiadiazole | - | 0.4 | - |

| PCDTT-DCNBT[10] | Cyclopenta[2,1-b:3,4-b']dithiophene | Dicyano-benzothiadiazole | - | 0.031 | - |

| CP3[11] | Bithiophene | Alkoxy-benzothiadiazole | 0.67 | - | - |

| P4 (DTS-BTD copolymer)[5][12] | Dithienosilole | Benzothiadiazole | 0.02 | - | 1 x 10³ |

| PTIQO-FBT[13] | Thienoisoquinoline | Fluoro-benzothiadiazole | 0.030 | 0.023 | - |

| oCVD pDTBT[14] | Thiophene | Benzothiadiazole | 4.0 | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key benzothiadiazole precursor and a representative polymerization technique, reflecting common practices in the field.

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

A foundational precursor for many benzothiadiazole-based polymers is 4,7-dibromo-2,1,3-benzothiadiazole. A common synthetic route is the bromination of 2,1,3-benzothiadiazole.

Materials:

-

2,1,3-benzothiadiazole

-

Hydrobromic acid (48%)

-

Bromine

-

Saturated sodium bisulfite solution

Procedure:

-

In a two-necked round-bottom flask, dissolve 2,1,3-benzothiadiazole in hydrobromic acid.

-

Slowly add a solution of bromine in hydrobromic acid to the flask at 0°C.

-

After the addition is complete, stir the mixture for 4 hours at room temperature, followed by refluxing for 6 hours. An orange precipitate will form.

-

Cool the mixture to room temperature and add a saturated solution of sodium bisulfite to quench the excess bromine.

-

Filter the solid precipitate, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified 4,7-dibromo-2,1,3-benzothiadiazole.

Suzuki Coupling Polymerization of a Benzothiadiazole-based Copolymer

The Suzuki coupling reaction is a powerful and widely used method for the synthesis of conjugated polymers. This protocol outlines a general procedure for the copolymerization of a dibrominated benzothiadiazole monomer with a diboronic acid or ester derivative of a donor monomer.

Materials:

-

4,7-bis(5-bromothiophen-2-yl)benzo[15][16][17]thiadiazole (M1)

-

9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine

-

Dry toluene

-

2 M Sodium carbonate solution

Procedure:

-

In a Schlenk flask, combine the dibrominated benzothiadiazole monomer (M1) and the diboronic ester of the donor monomer in dry toluene.

-

Degas the mixture by bubbling with nitrogen for 15 minutes.

-

Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (tri(o-tolyl)phosphine) to the flask.

-

Purge the mixture with nitrogen again for 15 minutes.

-

Add the aqueous sodium carbonate solution and flush with nitrogen for another 15 minutes.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the historical development of benzothiadiazole research.

References

- 1. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A π-extended benzothiadiazole derivative for a high-efficiency TADF-sensitized fluorescent organic light-emitting diode - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Tailoring structure-property relationships in dithienosilole-benzothiadiazole donor-acceptor copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical vapor deposition of high charge carrier mobility benzothiadiazole-based conjugated polymer thin films - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01437E [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,1,3-Benzothiadiazole-5-carboxylic Acid from an o-Phenylenediamine Derivative

Application Note: AN-BTDA-001 For Research Use Only

Introduction